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Compound of Interest

Compound Name: Jps016 (tfa)

Cat. No.: B15139093

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel histone deacetylase (HDAC)
degrader, Jps016 (tfa), against established HDAC inhibitors. The information presented herein
is supported by experimental data to aid in the evaluation of its potential for research and
therapeutic applications.

Introduction to Jps016 (tfa)

Jps016 (tfa) is a heterobifunctional molecule known as a Proteolysis Targeting Chimera
(PROTACQC). It is designed to induce the degradation of Class I histone deacetylases,
particularly HDAC1 and HDAC2.[1] Unlike traditional HDAC inhibitors that block the enzyme's
active site, Jps016 (tfa) functions by recruiting the Von Hippel-Lindau (VHL) E3 ubiquitin ligase
to the target HDAC, leading to its ubiquitination and subsequent degradation by the
proteasome.[1] Jps016 (tfa) is derived from the benzamide-based pan-HDAC inhibitor CI-994.

[2]

Comparative Performance Data

The following tables summarize the quantitative performance of Jps016 (tfa) in comparison to
its parent compound, CI-994, and other well-characterized HDAC inhibitors: Vorinostat (SAHA),
Romidepsin, and Panobinostat.
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Table 1: In Vitro Inhibitory and Degradation Activity of
Jps016 (tfa) and Parent Compound CI-994

Compound Target IC50 (pM)* DC50 (pM)? Dmax (%)?
Jps016 (tfa) HDAC1 0.570[3] 0.55[4] 77[3]
HDAC?2 0.820[3] 45[3]

HDAC3 0.380[3] 0.53[4] 66[3]

Cl-994 HDAC1 0.53[1][4]

HDAC2 0.62[1][4]

HDAC3 0.13[1][4]

11C50: Half-maximal inhibitory concentration. Data for Jps016 (tfa) and CI-994 from assays

with purified HDAC-corepressor complexes.[1][4] 2DC50: Half-maximal degradation

concentration in HCT116 cells after 24 hours.[4] 3Dmax: Maximum percentage of degradation

in HCT116 cells.[3]

Table 2: In Vitro Inhibitory Activity of Known HDAC

Inhibitors
Compound Target IC50 (nM)
Vorinostat (SAHA) HDAC1 ~10

HDAC2 Data not consistently reported
HDAC3 ~20

Romidepsin HDAC1 36
HDAC?2 47

HDAC3 Data not consistently reported

Panobinostat

Pan-HDAC ~5 (in a cell-free assay)
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Note: IC50 values for Vorinostat, Romidepsin, and Panobinostat are compiled from various
sources and may have been determined under different experimental conditions. Direct
comparison should be made with caution.

Table 3: Cellular Activity of Jps016 (tfa) and Parent
Compound CI-994 in HCT116 Cells

Compound EC50 (pM)*
Jps016 (tfa) 5.2 £ 0.6[1][4]
Cl-994 8.4 + 0.8[1][4]

1EC50: Half-maximal effective concentration for reducing cell viability after 48 hours,
determined by CellTiter-Glo assay.[1][4]

Signaling Pathway and Mechanism of Action

The diagrams below illustrate the general signaling pathway of HDAC inhibition and the
specific mechanism of action for a PROTAC degrader like Jps016 (tfa).
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Experimental Workflow for Benchmarking HDAC Inhibitors
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. pubs.acs.org [pubs.acs.org]

e 2. Comprehensive Transcriptomic Analysis of Novel Class | HDAC Proteolysis Targeting
Chimeras (PROTACS) - PMC [pmc.ncbi.nim.nih.gov]

o 3. JPS016 Supplier | CAS 2669785-77-5 | Tocris Bioscience [tocris.com]

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b15139093?utm_src=pdf-body-img
https://www.benchchem.com/product/b15139093?utm_src=pdf-custom-synthesis
https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c02179
https://pmc.ncbi.nlm.nih.gov/articles/PMC9910044/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9910044/
https://www.tocris.com/products/jps016_8083
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15139093?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

e 4. Optimization of Class | Histone Deacetylase PROTACs Reveals that HDAC1/2
Degradation is Critical to Induce Apoptosis and Cell Arrest in Cancer Cells - PMC
[pmc.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Jps016 (tfa): A Comparative Benchmarking Guide
Against Known HDAC Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15139093#jps016-tfa-benchmarking-against-known-
hdac-inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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